5'-O-Trt-N6-Bz-rA
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5’-O-Trt-N6-Bz-rA involves multiple steps, starting with the protection of the adenosine nucleoside. The 5’-hydroxyl group is protected with a dimethoxytrityl (DMT) group, while the N6 position is protected with a benzoyl (Bz) group. The 2’-hydroxyl group is protected with a tert-butyl dimethylsilyl (tBDMS) group. Finally, the 3’-hydroxyl group is converted to a phosphoramidite using 2-cyanoethyl and N,N-diisopropyl groups .
Industrial Production Methods
Industrial production of 5’-O-Trt-N6-Bz-rA follows similar synthetic routes but on a larger scale. The process involves stringent purification steps, including high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy, to ensure the purity and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
5’-O-Trt-N6-Bz-rA undergoes various chemical reactions, including:
Oxidation: The phosphite triester intermediate is oxidized to a phosphate triester.
Deprotection: Removal of protective groups such as DMT, Bz, and tBDMS.
Substitution: The phosphoramidite group reacts with nucleophiles to form phosphodiester bonds.
Common Reagents and Conditions
Oxidation: Iodine in water or tert-butyl hydroperoxide.
Deprotection: Acidic conditions for DMT removal, basic conditions for Bz removal, and fluoride ions for tBDMS removal.
Substitution: Mild acidic or basic conditions to facilitate nucleophilic attack.
Major Products Formed
The primary product formed from these reactions is the desired oligonucleotide with the sequence specified by the researcher. The protective groups are removed sequentially to yield the final oligonucleotide .
Scientific Research Applications
5’-O-Trt-N6-Bz-rA is widely used in scientific research, particularly in the synthesis of oligonucleotides for various applications:
Chemistry: Used in the synthesis of RNA and DNA analogs.
Biology: Facilitates the study of gene expression and regulation.
Medicine: Plays a role in the development of antisense oligonucleotides and small interfering RNAs (siRNAs) for therapeutic purposes.
Industry: Employed in the production of diagnostic probes and primers for polymerase chain reaction (PCR) and other molecular biology techniques
Mechanism of Action
The mechanism of action of 5’-O-Trt-N6-Bz-rA involves its incorporation into oligonucleotides during chemical synthesis. The protective groups prevent unwanted side reactions, ensuring the correct sequence and structure of the oligonucleotide. Once incorporated, the protective groups are removed, and the oligonucleotide can hybridize with its target sequence, enabling various biological and chemical processes .
Comparison with Similar Compounds
Similar Compounds
N6-Benzoyladenosine (Bz-rA): Similar to 5’-O-Trt-N6-Bz-rA but lacks the 5’-O-Trt and 2’-O-tBDMS protective groups.
5’-O-Dimethoxytrityl-N6-benzoyl-2’-O-tBDMS-adenosine: Similar but with different protective groups.
Uniqueness
5’-O-Trt-N6-Bz-rA is unique due to its combination of protective groups, which provide enhanced stability and specificity during oligonucleotide synthesis. This makes it particularly valuable for producing high-purity oligonucleotides for research and therapeutic applications .
Properties
Molecular Formula |
C36H31N5O5 |
---|---|
Molecular Weight |
613.7 g/mol |
IUPAC Name |
N-[9-[3,4-dihydroxy-5-(trityloxymethyl)oxolan-2-yl]purin-6-yl]benzamide |
InChI |
InChI=1S/C36H31N5O5/c42-30-28(21-45-36(25-15-7-2-8-16-25,26-17-9-3-10-18-26)27-19-11-4-12-20-27)46-35(31(30)43)41-23-39-29-32(37-22-38-33(29)41)40-34(44)24-13-5-1-6-14-24/h1-20,22-23,28,30-31,35,42-43H,21H2,(H,37,38,40,44) |
InChI Key |
CLQLOYVVKMWBIY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=C3C(=NC=N2)N(C=N3)C4C(C(C(O4)COC(C5=CC=CC=C5)(C6=CC=CC=C6)C7=CC=CC=C7)O)O |
Origin of Product |
United States |
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